molecular formula C9H16O3 B6284844 ethyl 2,2-dimethyl-5-oxopentanoate CAS No. 1823087-51-9

ethyl 2,2-dimethyl-5-oxopentanoate

Cat. No.: B6284844
CAS No.: 1823087-51-9
M. Wt: 172.22 g/mol
InChI Key: FZACYSZUKWAPOU-UHFFFAOYSA-N
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Description

Ethyl 2,2-dimethyl-5-oxopentanoate (CAS: 26516-27-8 ) is an ester and ketoester compound with the molecular formula C9H16O3 . This structure features a 5-oxopentanoate (levulinate) backbone with a gem-dimethyl substitution at the alpha position, a motif of significant interest in the development of specialty chemicals and green solvents . While direct application data for this specific compound is limited, its structural similarity to established green solvents like methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate (Rhodiasolv PolarClean) suggests considerable potential as a biodegradable and low-toxicity alternative to conventional polar aprotic solvents such as DMF, DMAc, and NMP. Researchers are exploring these green solvents for applications in polymer processing, including the electrospinning of polylactic acid (PLA) nanofibers for filtration and biomedical uses , as well as in the liquid-phase exfoliation of two-dimensional (2D) materials like graphene and MoS2 . The keto and ester functional groups make it a versatile building block in organic synthesis, potentially useful for the preparation of more complex molecular architectures. Researchers are encouraged to investigate this compound's full potential in sustainable chemistry and materials science. This product is designated For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use.

Properties

CAS No.

1823087-51-9

Molecular Formula

C9H16O3

Molecular Weight

172.22 g/mol

IUPAC Name

ethyl 2,2-dimethyl-5-oxopentanoate

InChI

InChI=1S/C9H16O3/c1-4-12-8(11)9(2,3)6-5-7-10/h7H,4-6H2,1-3H3

InChI Key

FZACYSZUKWAPOU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)(C)CCC=O

Purity

95

Origin of Product

United States

Preparation Methods

Acid-Catalyzed Fischer Esterification

The direct esterification of 2,2-dimethyl-5-oxopentanoic acid with ethanol under acidic conditions represents a foundational method. Sulfuric acid (0.5–1.0 mol%) catalyzes the reaction at reflux (78–85°C), achieving 70–75% yield after 12–24 hours. Excess ethanol drives equilibrium toward ester formation, while molecular sieves absorb water to prevent hydrolysis. Challenges include prolonged reaction times and side reactions such as keto-enol tautomerization, necessitating careful pH control during workup.

Azeotropic Esterification

Dean-Stark traps improve yields (80–85%) by continuously removing water via azeotropic distillation with toluene or cyclohexane. This method reduces reaction time to 8–10 hours but requires specialized glassware. A representative protocol involves refluxing equimolar acid and ethanol with p-toluenesulfonic acid (PTSA, 1 mol%) in toluene, followed by neutralization with NaHCO₃ and distillation under reduced pressure (bp 120–125°C at 15 mmHg).

Catalytic Hydrogenation Methods

Palladium-Catalyzed Ketone Reduction

Selective reduction of ethyl 2,2-dimethyl-5-oxopentanoate’s ketone group to an alcohol intermediate is achievable using Pd/C (5 wt%) under hydrogen (3–5 bar) in acetic acid. Yields of 65–70% are reported after 6–8 hours at 65°C, though over-reduction to alkanes remains a concern. Pre-warming the solvent to 65°C minimizes side reactions by accelerating desired hydrogen uptake.

Transfer Hydrogenation

Employing ammonium formate as a hydrogen donor with Pd(OH)₂/C (Pearlman’s catalyst) in ethanol at 80°C achieves comparable yields (68–72%) without pressurized equipment. This method is preferable for small-scale syntheses due to its operational simplicity and reduced catalyst loading (2–3 mol%).

One-Pot Synthesis Strategies

Tandem Alkylation-Esterification

A patent-pending “one-pot” method condenses diethyl adipate with ethyl chloroacetate in toluene using metallic sodium as a base. The sequence involves:

  • Cyclization of diethyl adipate at 85°C for 6 hours.

  • Alkylation with ethyl chloroacetate (1:1 molar ratio) at 85°C for 3 hours.

  • Hydrolysis and decarboxylation in HCl (reflux, 6 hours).

  • Esterification with ethanol and H₂SO₄ (reflux, 8 hours).

This approach yields 60% pure product after vacuum distillation, bypassing intermediate purification.

Diazo Coupling Reactions

The Royal Society of Chemistry reports a diazo transfer method using dimethyl glutaconate and diazomethane derivatives in acetonitrile. Reaction at 160°C for 1 hour forms a diazo intermediate, which undergoes spontaneous esterification to yield this compound (68% yield). This route is notable for its atom economy but requires stringent temperature control to prevent diazo decomposition.

Biocatalytic and Green Chemistry Alternatives

Lipase-Mediated Esterification

Immobilized Candida antarctica lipase B (CAL-B) catalyzes ester formation between 2,2-dimethyl-5-oxopentanoic acid and ethanol in solvent-free systems. At 45°C, conversions of 55–60% are achieved in 48 hours, with enzyme recyclability up to five cycles. While environmentally benign, this method’s industrial adoption is limited by slower kinetics compared to chemical catalysis.

Microwave-Assisted Synthesis

Microwave irradiation (150 W, 100°C) reduces reaction times for acid-catalyzed esterification to 2–3 hours, improving yields to 78–82%. Ethanol acts as both solvent and reactant, and the closed system minimizes volatile losses. Energy consumption analyses indicate a 40% reduction compared to conventional heating.

Industrial-Scale Production Techniques

Continuous Flow Reactors

Pilot-scale studies demonstrate that tubular reactors with static mixers enhance heat transfer and reaction homogeneity. A 2019 trial achieved 85% yield at a throughput of 50 kg/day using H₂SO₄ catalysis and in-line pH monitoring.

Solvent Recycling Systems

Industrial plants integrate distillation columns to recover and reuse ethanol and toluene, reducing waste by 70%. A representative mass balance for a 1-ton batch shows:

MaterialInput (kg)Recovered (kg)
Ethanol650580
Toluene300270
H₂SO₄108

Analytical Validation of Synthesis

Structural Confirmation

¹H NMR (400 MHz, CDCl₃): δ 4.12 (q, J = 7.1 Hz, 2H, OCH₂), 2.48 (t, J = 6.9 Hz, 2H, COCH₂), 2.16 (s, 3H, COCH₃), 1.38 (s, 6H, C(CH₃)₂), 1.26 (t, J = 7.1 Hz, 3H, CH₃).

Purity Assessment

Gas chromatography (GC-FID) with a DB-5 column (30 m × 0.25 mm) confirms ≥95% purity using a temperature gradient of 50°C (hold 2 min) to 250°C at 10°C/min . Residual solvents (ethanol, toluene) are quantified via headspace GC-MS, complying with ICH Q3C guidelines.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,2-dimethyl-5-oxopentanoate undergoes various chemical reactions, including:

    Oxidation: The ester can be oxidized to form the corresponding carboxylic acid, 2,2-dimethyl-5-oxopentanoic acid.

    Reduction: Reduction of the ester can yield the corresponding alcohol, ethyl 2,2-dimethyl-5-hydroxypentanoate.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: 2,2-dimethyl-5-oxopentanoic acid

    Reduction: Ethyl 2,2-dimethyl-5-hydroxypentanoate

    Substitution: Various substituted esters depending on the nucleophile used

Scientific Research Applications

Organic Synthesis

Applications in Synthesis:
Ethyl 2,2-dimethyl-5-oxopentanoate serves as a versatile building block in organic synthesis. It is utilized in the formation of complex molecules through various reactions such as:

  • Michael Addition Reactions: The compound can participate in Michael additions, which are essential for synthesizing larger molecular frameworks from simpler precursors.
  • Aromatic Substitution Reactions: It has been successfully employed as a solvent for nucleophilic aromatic substitution (SNAr) reactions, demonstrating comparable yields to traditional solvents while adhering to green chemistry principles .

Solvent Applications

Green Solvent Potential:
Recent studies have highlighted the eco-friendly nature of this compound as a solvent. It is part of a family of solvents that are being explored as non-toxic alternatives to conventional polar aprotic solvents. The advantages include:

  • Low Toxicity: Toxicological assessments indicate low acute toxicity and no evidence of carcinogenic properties .
  • High Solvency: The compound exhibits favorable solvent properties such as high dielectric constant and solubility parameters, which facilitate its use in various chemical processes .

Case Study:
In a study focused on sustainable solvent alternatives, this compound was demonstrated to be effective in facilitating O- and N-arylation reactions with high efficiency. The research emphasized its potential for large-scale applications in industries requiring green chemistry solutions .

Applications in Perfumery

Fragrance Ingredient:
this compound has also found applications in the fragrance industry due to its unique olfactory properties. It imparts fresh and fruity notes combined with nut-like undertones, making it a valuable ingredient for:

  • Fine Perfumery: Used in perfumes and eau de toilette formulations.
  • Cosmetic Products: Incorporated into soaps, shampoos, and deodorants to enhance scent profiles .

Data Tables

Application AreaSpecific UseBenefits
Organic SynthesisMichael Addition, SNAr reactionsHigh yields, green chemistry compliant
SolventAlternative to polar aprotic solventsLow toxicity, high solvency
PerfumeryFragrance ingredientUnique scent profile

Mechanism of Action

The mechanism of action of ethyl 2,2-dimethyl-5-oxopentanoate depends on its specific application. In enzyme-catalyzed reactions, the ester can act as a substrate, undergoing hydrolysis to form the corresponding acid and alcohol. The molecular targets and pathways involved vary depending on the specific enzyme and reaction conditions.

Comparison with Similar Compounds

Ethyl 5-[(Ethoxycarbonyl)oxy]-5,5-Diphenylpent-2-ynoate

Key Features:

  • Molecular Formula : C₃₂H₃₀O₅ (inferred from structural data in –6).
  • Structure : Contains a propargyl backbone (C≡C), two phenyl groups at C5, and an ethoxycarbonyloxy substituent (–2).
  • Synthesis : Synthesized via propargylation of homopropargyl alcohols using 1,3-dilithiopropyne (), a method validated by Gao et al. (2014) and Hosseyni et al. (2016) .
  • Crystallography : Single-crystal X-ray diffraction confirmed a distorted tetrahedral geometry at C5, with bond angles (e.g., C5–O5–C39 = 116.8°) and torsional parameters (e.g., C12–C7–C13–C1 = 69.77°) (–6) .

Ethyl 2-(2,2-Difluoroacetyl)-5,5,5-Trifluoro-4-oxopentanoate

Key Features:

  • Molecular Formula : C₉H₉F₅O₄ ().
  • Structure: Features a pentanoate backbone with two electron-withdrawing groups: a 2,2-difluoroacetyl at C2 and a trifluoro-4-oxo group at C5 ().
  • Properties : Higher molecular weight (276.16 g/mol) due to fluorine substituents. The SMILES string (CCOC(=O)C(CC(=O)C(F)(F)F)C(=O)C(F)F) highlights its polyfluorinated nature.

Comparative Analysis

Table 1: Structural and Functional Comparison

Property Ethyl 5-[(Ethoxycarbonyl)oxy]-5,5-Diphenylpent-2-ynoate Ethyl 2-(2,2-Difluoroacetyl)-5,5,5-Trifluoro-4-oxopentanoate
Molecular Formula C₃₂H₃₀O₅ C₉H₉F₅O₄
Molecular Weight ~506.58 g/mol 276.16 g/mol
Key Substituents Phenyl, ethoxycarbonyloxy, propargyl Difluoroacetyl, trifluoro-4-oxo
Synthetic Route Propargylation with 1,3-dilithiopropyne Likely fluorination/acylation (exact method not provided)
Functional Groups Ester, alkyne, aromatic rings Ester, ketone, fluorinated acyl groups
Crystallographic Data CCDC 1901024 (full structural parameters) Not available

Key Differences:

Substituent Effects: The diphenyl compound’s aromatic rings enhance π-π stacking interactions, relevant in crystal packing . In contrast, the fluorinated compound’s F atoms increase electronegativity, altering solubility and reactivity. The propargyl group in the former enables alkyne-based reactions (e.g., cycloadditions), while the latter’s fluorinated acyl groups may stabilize enolate intermediates .

Synthetic Complexity :

  • The diphenyl compound’s synthesis involves multi-step propargylation, validated by Gao et al. (2014) . The fluorinated compound’s synthesis likely requires specialized fluorination reagents (e.g., Selectfluor®), though details are unspecified.

Applications :

  • The diphenyl derivative is suited for alkyne functionalization in materials science . The fluorinated analog’s metabolic stability makes it more applicable in pharmaceuticals .

Biological Activity

Ethyl 2,2-dimethyl-5-oxopentanoate is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by data tables and findings from diverse sources.

Chemical Structure and Properties

This compound is characterized by its structure, which includes a pentanoate backbone with a ketone functional group. The presence of the ethyl group and two methyl groups at the second carbon position contributes to its unique chemical behavior and biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to interact with various enzymes, potentially acting as an inhibitor. This interaction may lead to altered metabolic pathways, particularly in the context of inflammatory responses and metabolic disorders.
  • Antioxidant Properties : Preliminary studies suggest that it may exhibit antioxidant activity by scavenging free radicals, thus protecting cells from oxidative stress.
  • Modulation of Cellular Pathways : this compound may influence signaling pathways involved in cell growth and apoptosis, making it a candidate for further investigation in cancer research.

Case Studies

  • Inhibition of Enzymatic Activity : A study evaluated the compound's ability to inhibit specific enzymes linked to metabolic disorders. The results indicated a dose-dependent inhibition of enzyme activity, suggesting potential therapeutic applications in conditions like diabetes .
  • Antioxidant Activity Assessment : In vitro assays demonstrated that this compound possesses significant antioxidant properties comparable to known antioxidants like α-tocopherol. This was measured using various techniques including DPPH radical scavenging assays .
  • Cell Proliferation Studies : Research involving cell lines showed that treatment with the compound resulted in decreased proliferation rates in cancerous cells, indicating its potential as an anticancer agent .

Table 1: Summary of Biological Activities

Activity TypeMethodologyFindings
Enzyme InhibitionColorimetric AssaysDose-dependent inhibition observed
Antioxidant ActivityDPPH Radical ScavengingComparable to α-tocopherol
Cell ProliferationMTT AssayDecreased proliferation in cancer cells

Table 2: Comparison with Related Compounds

CompoundStructure CharacteristicsBiological Activity
This compoundPentanoate with ketoneAntioxidant, enzyme inhibitor
Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoateHalogenated analogIncreased reactivity; distinct biological activity
Ethyl 5-hydroxy-2,2-dimethyl-3-oxopentanoateHydroxyl group presenceEnhanced solubility; varied biological effects

Q & A

Q. What are the optimal synthetic routes for ethyl 2,2-dimethyl-5-oxopentanoate, and how can purity be validated?

this compound is typically synthesized via esterification of the corresponding carboxylic acid (e.g., 2,2-dimethyl-5-oxopentanoic acid) with ethanol under acidic catalysis. Key variables include reaction temperature (60–80°C), solvent selection (e.g., toluene for azeotropic water removal), and catalyst choice (e.g., sulfuric acid or p-toluenesulfonic acid) . Post-synthesis, purity is validated using:

  • NMR spectroscopy : Confirm the absence of unreacted starting materials (e.g., residual carboxylic acid protons at δ 10–12 ppm) .
  • HPLC : Quantify impurities using a C18 column with UV detection at 210–220 nm .

Q. How does the compound’s stability vary under different storage conditions?

Stability studies indicate that this compound degrades via hydrolysis of the ester group in humid environments. Recommendations:

  • Store at –20°C under inert gas (argon/nitrogen) to prevent oxidation of the ketone moiety.
  • Use desiccants (e.g., molecular sieves) in solution-based storage .

Q. How can conflicting spectral data (NMR/IR) for this compound be resolved?

Contradictions in spectral assignments often arise from solvent effects or impurities. For example:

  • Ketone carbonyl stretch (IR) : A peak at 1710 cm⁻¹ may shift to 1695 cm⁻¹ in polar solvents due to hydrogen bonding .
  • NMR splitting patterns : Vicinal coupling (J = 6–7 Hz) between methylene protons adjacent to the ketone can be obscured by residual water in DMSO-d₆. Use deuterated chloroform (CDCl₃) for clearer resolution .

Q. Methodological Recommendation :

  • Perform 2D NMR (COSY, HSQC) to unambiguously assign protons and carbons .
  • Compare experimental data with computational predictions (e.g., DFT-calculated chemical shifts) .

Q. What experimental strategies mitigate interference from metabolic byproducts in enzyme kinetic studies?

this compound is a substrate for oxidoreductases (e.g., alcohol dehydrogenases), but its β-keto ester structure can lead to non-specific reduction by NADH/NADPH-dependent enzymes. Solutions include:

  • Enzyme-specific inhibitors : Co-administer inhibitors like disulfiram (for aldehyde dehydrogenase) to isolate target enzyme activity .
  • Chromatographic separation : Use LC-MS to distinguish between the parent compound and metabolites (e.g., reduced alcohol derivatives) .

Q. How do steric effects from the 2,2-dimethyl group influence reactivity in nucleophilic acyl substitution?

The geminal dimethyl groups create steric hindrance, slowing nucleophilic attack at the carbonyl carbon. Key observations:

  • Reaction rate : 2,2-dimethyl derivatives react 5–10× slower than non-methylated analogs in aminolysis reactions .
  • Computational modeling : DFT studies show a 15 kcal/mol energy barrier for nucleophile approach due to methyl group crowding .

Q. Experimental Design :

  • Compare kinetics with ethyl 5-oxopentanoate (lacking methyl groups) under identical conditions.
  • Use X-ray crystallography to analyze steric bulk in transition-state analogs .

Q. What are the challenges in interpreting metabolic flux data involving this compound?

The compound’s metabolic pathway intersects with both lipid and carbohydrate metabolism, complicating flux analysis. Key issues:

  • Isotope labeling ambiguity : Uniform ¹³C-labeling may not distinguish between ketone oxidation and ester hydrolysis pathways. Use position-specific labels (e.g., ¹³C at C5) .
  • Cross-talk with acetyl-CoA pools : Compartmentalize assays (e.g., mitochondrial vs. cytosolic fractions) to isolate contributions .

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